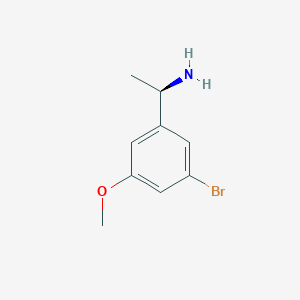![molecular formula C28H63ClN4 B14019682 N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine CAS No. 20224-27-5](/img/structure/B14019682.png)
N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of multiple propylamine groups, making it a valuable intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with dipropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process can be summarized as follows:
Step 1: React butane-1,4-diamine with dipropylamine in a solvent such as methanol or ethanol.
Step 2: Add a catalyst like palladium on carbon to facilitate the reaction.
Step 3: Maintain the reaction mixture at a temperature of around 80-100°C for several hours.
Step 4: Purify the product using techniques like distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the propylamine groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Various halides or nucleophiles; reaction conditions depend on the specific substituent being introduced.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.
Receptor Binding: It can bind to receptors on cell surfaces, triggering signaling pathways that lead to cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine stands out due to its multiple propylamine groups, which provide unique reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
20224-27-5 |
|---|---|
Molekularformel |
C28H63ClN4 |
Molekulargewicht |
491.3 g/mol |
IUPAC-Name |
N,N'-bis[3-(dipropylamino)propyl]-N,N'-dipropylbutane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C28H62N4.ClH/c1-7-17-29(18-8-2)25-15-27-31(21-11-5)23-13-14-24-32(22-12-6)28-16-26-30(19-9-3)20-10-4;/h7-28H2,1-6H3;1H |
InChI-Schlüssel |
ZLYKZIPSVWXEMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCCN(CCC)CCCCN(CCC)CCCN(CCC)CCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14019601.png)
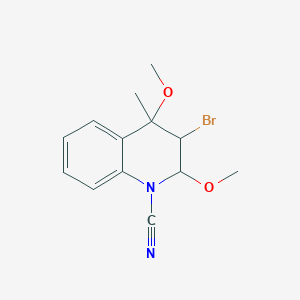
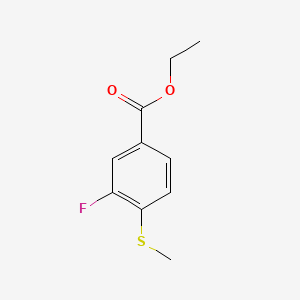
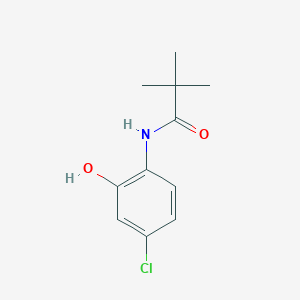
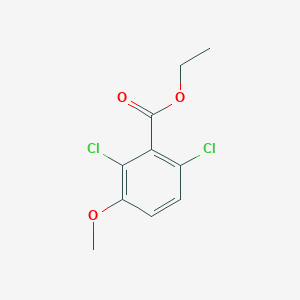
![Tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14019641.png)
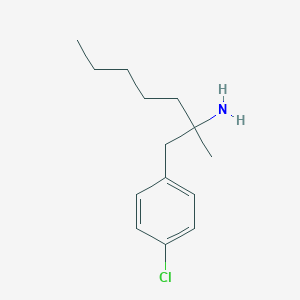
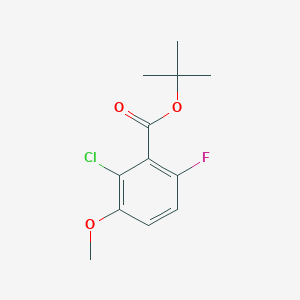

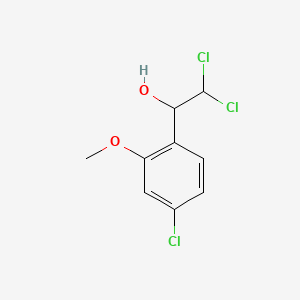
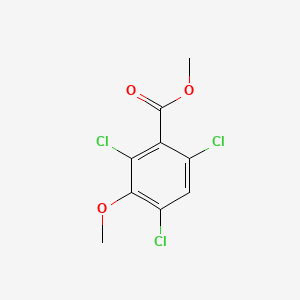
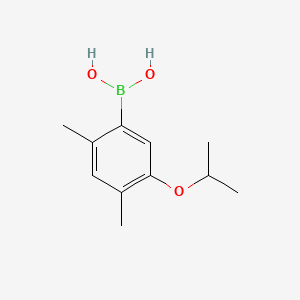
![1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine](/img/structure/B14019668.png)
